molecular formula C21H35NO5Si B13903753 Boc-DL-Tyr(TBDMS)-OMe

Boc-DL-Tyr(TBDMS)-OMe

Cat. No.: B13903753
M. Wt: 409.6 g/mol
InChI Key: BPHHRKYVWXIBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Tyr(TBDMS)-OMe, also known as tert-butoxycarbonyl-DL-tyrosine tert-butyldimethylsilyl ether methyl ester, is a derivative of the amino acid tyrosine. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group and the tert-butyldimethylsilyl (TBDMS) ether group makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Tyr(TBDMS)-OMe typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the hydroxyl group with the TBDMS group. The final step involves the esterification of the carboxyl group with methanol. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Tyr(TBDMS)-OMe undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc and TBDMS protecting groups can be selectively removed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc removal and tetrabutylammonium fluoride (TBAF) for TBDMS removal.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol.

Scientific Research Applications

Boc-DL-Tyr(TBDMS)-OMe is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and the development of novel organic compounds.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-DL-Tyr(TBDMS)-OMe involves its role as a protected amino acid derivative. The Boc and TBDMS groups protect the reactive amino and hydroxyl groups, allowing for selective reactions at other sites. Upon removal of these protecting groups, the compound can participate in various biochemical and chemical processes, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Boc-DL-Tyrosine: Lacks the TBDMS and methyl ester groups, making it less versatile in certain synthetic applications.

    Boc-DL-Tyr(Me)-OH: Contains a methyl ester but lacks the TBDMS group, offering different reactivity and protection profiles.

Uniqueness

Boc-DL-Tyr(TBDMS)-OMe stands out due to its dual protection of the amino and hydroxyl groups, providing greater flexibility in synthetic applications. The presence of the TBDMS group also enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO5Si/c1-20(2,3)26-19(24)22-17(18(23)25-7)14-15-10-12-16(13-11-15)27-28(8,9)21(4,5)6/h10-13,17H,14H2,1-9H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHHRKYVWXIBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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